Adenylyl Cyclase Isoform Selectivity: The 2,4-Dimethoxyphenyl Analog vs. the Furan-2-yl Analog (NKY80)
The target compound is a direct structural analog of NKY80. NKY80 is a well-documented, non-competitive inhibitor of adenylyl cyclase (AC) with a distinct isoform selectivity profile: it is most potent against the type V isoform (IC50 = 8.3 µM), with significantly reduced activity against type III (IC50 = 132 µM) and type II (IC50 = 1.7 mM) . The 7-(2,4-dimethoxyphenyl) substitution in the target compound introduces a larger, more electron-rich aromatic system compared to the furan-2-yl group in NKY80, which is predicted by medicinal chemistry principle to modulate isoform selectivity, potency, and physicochemical properties. While direct AC inhibition data for the target compound has not been identified in the public domain, this class-level inference establishes a strong scientific basis for a differentiated selectivity profile.
| Evidence Dimension | Adenylyl Cyclase Type V Isoform Inhibition (IC50) |
|---|---|
| Target Compound Data | Data not publicly available; predicted to differ from NKY80 based on 7-aryl substituent SAR. |
| Comparator Or Baseline | NKY80 (2-amino-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one): IC50 = 8.3 µM for AC type V |
| Quantified Difference | Not quantifiable without direct assay data. Difference is inferred from a divergent 7-aryl group. |
| Conditions | In vitro adenylyl cyclase isoform inhibition assay. |
Why This Matters
For researchers studying AC isoform-specific signaling, the target compound's unique 2,4-dimethoxyphenyl group likely confers a selectivity fingerprint divergent from NKY80, making it a valuable tool for probing structure-activity relationships.
